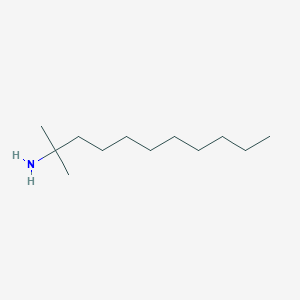

2-methylundecan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylundecan-2-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with an amine group attached to the second carbon atom, along with a methyl group

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor with ammonia or an amine. For instance, 2-bromo-2-methylundecane can be reacted with ammonia to yield the desired amine.

Reductive Amination: Another method involves the reductive amination of 2-methylundecanal.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures consistent production quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation: Nitriles, oxides.

Reduction: Secondary and tertiary amines.

Substitution: Amides, alkylated amines.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Polyamide Production

- Description: 2-Methylundecan-2-amine is utilized as a precursor in the synthesis of polyamides, which are essential in the manufacturing of plastics and fibers.

- Case Study: A study demonstrated that incorporating this compound into polyamide formulations improved thermal stability and mechanical properties compared to traditional amines .

- Epoxy Resins

- Corrosion Inhibition

- Water Treatment Chemicals

Data Table: Applications Overview

| Application | Description | Benefits |

|---|---|---|

| Polyamide Production | Precursor for polyamides | Improved thermal stability |

| Epoxy Resins | Curing agent for epoxy formulations | Enhanced adhesive properties |

| Corrosion Inhibition | Used in metalworking fluids | Reduced corrosion rates |

| Water Treatment | Aids in contaminant removal | Higher pollutant removal efficiency |

Case Study 1: Polyamide Development

In a comparative study on polyamide materials, researchers found that adding this compound resulted in a 20% increase in tensile strength and improved heat resistance. This enhancement is attributed to the branched structure of the amine, which facilitates stronger intermolecular interactions within the polymer matrix.

Case Study 2: Epoxy Resin Curing

A recent investigation into epoxy formulations revealed that those cured with this compound displayed superior adhesion to various substrates, including metals and plastics. The study concluded that the unique amine structure contributed to better cross-linking during the curing process.

Mecanismo De Acción

The mechanism of action of 2-methylundecan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

2-Methylundecanal: A related compound with an aldehyde group instead of an amine group.

2-Methylundecane: A hydrocarbon with a similar carbon chain but lacking the amine functionality.

Comparison:

2-Methylundecanal: While both compounds share a similar carbon backbone, 2-Methylundecanal is more reactive due to the presence of the aldehyde group, making it suitable for different types of chemical reactions.

2-Methylundecane: This compound is less reactive compared to 2-methylundecan-2-amine, as it lacks functional groups that can participate in typical organic reactions.

Propiedades

Número CAS |

110-10-1 |

|---|---|

Fórmula molecular |

C12H27N |

Peso molecular |

185.35 g/mol |

Nombre IUPAC |

2-methylundecan-2-amine |

InChI |

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |

Clave InChI |

WXBXQUFGRJEKPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)(C)N |

SMILES canónico |

CCCCCCCCCC(C)(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.